molecular formula C13H13Cl2N B13489680 3'-Chloro-4-methyl-[1,1'-biphenyl]-3-amine hydrochloride

3'-Chloro-4-methyl-[1,1'-biphenyl]-3-amine hydrochloride

Cat. No.: B13489680
M. Wt: 254.15 g/mol
InChI Key: DFNOCZQIJHQCQD-UHFFFAOYSA-N
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Description

3'-Chloro-4-methyl-[1,1'-biphenyl]-3-amine hydrochloride (CAS 2648949-00-0) is an aromatic organic compound with the molecular formula C13H13Cl2N and a molecular weight of 254.16 . This hydrochloride salt form of the amine is typically utilized in research and development for its improved stability and solubility characteristics . As a versatile biphenyl derivative, it serves as a key synthetic building block in the pharmaceutical industry for the preparation of various bioactive molecules and the development of new therapeutic agents . Its unique structure makes it a valuable precursor in medicinal chemistry, particularly in the exploration of central nervous system (CNS) active compounds. Research on structurally related biphenyl-methylamine compounds has demonstrated their potential as potent anticonvulsants, with studies indicating that such molecules can modulate sodium channels by promoting slow inactivation, which is a valuable mechanism of action for new antiseizure drugs . This compound is provided exclusively For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

Molecular Formula

C13H13Cl2N

Molecular Weight

254.15 g/mol

IUPAC Name

5-(3-chlorophenyl)-2-methylaniline;hydrochloride

InChI

InChI=1S/C13H12ClN.ClH/c1-9-5-6-11(8-13(9)15)10-3-2-4-12(14)7-10;/h2-8H,15H2,1H3;1H

InChI Key

DFNOCZQIJHQCQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC=C2)Cl)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-4-methyl-[1,1’-biphenyl]-3-amine hydrochloride typically involves multiple steps, starting from commercially available biphenyl derivatives. One common method includes:

    Nitration: The biphenyl compound undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Methylation: The methyl group is introduced using methylating agents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to ensure efficient reactions. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-4-methyl-[1,1’-biphenyl]-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the amine group to a different functional group.

    Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of dechlorinated or modified amine derivatives.

    Substitution: Formation of substituted biphenyl derivatives with different functional groups.

Scientific Research Applications

3’-Chloro-4-methyl-[1,1’-biphenyl]-3-amine hydrochloride has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-Chloro-4-methyl-[1,1’-biphenyl]-3-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The chlorine and methyl groups on the biphenyl structure can influence its binding affinity and specificity towards these targets. The amine group can form hydrogen bonds or ionic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of substituted biphenyl amines. Below is a detailed comparison with analogs based on substituent type, position, and functional groups.

Chlorinated Biphenyl Amines

  • 3'-Chloro-[1,1'-biphenyl]-3-amine hydrochloride (CAS 56763-55-4):

    • Similarity : 0.97 ().
    • Key Differences : Lacks the methyl group at the 4 position, reducing steric hindrance and altering electronic properties. The absence of the methyl group may increase solubility in polar solvents compared to the target compound.
    • Applications : Used in pharmaceutical intermediates due to its amine functionality .
  • 3',5'-Dichloro-[1,1'-biphenyl]-4-amine (CAS 854234-49-4): Similarity: 0.97 (). This could affect its reactivity in cross-coupling reactions .

Fluorinated and Trifluoromethyl Analogs

  • 3'-Fluoro-[1,1'-biphenyl]-4-amine hydrochloride (CAS 5728-66-5):

    • Key Differences : Fluorine’s higher electronegativity vs. chlorine increases polarity, improving aqueous solubility. The hydrochloride salt form (as in the target compound) is common for enhanced stability .
    • Commercial Availability : Priced at €179.00/g (), suggesting high purity (≥95%) typical for research chemicals.
  • 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride :

    • Key Differences : The trifluoromethyl group introduces strong electron-withdrawing effects and lipophilicity, making it suitable for medicinal chemistry applications (e.g., kinase inhibitors) .

Methoxy-Substituted Biphenyl Amines

  • 2'-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride (CAS 676348-37-1):
    • Key Differences : Methoxy groups are electron-donating, increasing electron density on the aromatic ring. This enhances susceptibility to electrophilic substitution reactions compared to chloro/methyl analogs.
    • Purity : 95% (), typical for intermediates in organic synthesis .

Complex Structural Variants

  • 3',4'-Dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-amine hydrochloride (CAS 1375474-45-5):
    • Key Differences : Incorporates a spirocyclic structure, drastically altering steric and conformational properties. Used in niche research applications (e.g., neuropharmacology) due to its rigid backbone .

Data Tables

Table 1: Substituent Effects on Physicochemical Properties

Compound Name Substituents Mp. (°C) Solubility (Polar Solvents) Purity (%)
3'-Chloro-4-methyl-[1,1'-biphenyl]-3-amine* 3'-Cl, 4-CH3 106–108 Moderate (DCM, MeOH) N/A
3'-Fluoro-[1,1'-biphenyl]-4-amine HCl 3'-F N/A High ≥95
2'-Methoxy-[1,1'-biphenyl]-3-amine HCl 2'-OCH3 N/A Moderate 95

*Data inferred from analog 4'-chloro-4-methyl-[1,1'-biphenyl]-3-amine ().

Biological Activity

3'-Chloro-4-methyl-[1,1'-biphenyl]-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

  • Molecular Formula : C12H11ClN
  • Molecular Weight : 219.68 g/mol
  • CAS Number : 2757426

Biological Activity Overview

Recent studies have indicated that 3'-Chloro-4-methyl-[1,1'-biphenyl]-3-amine hydrochloride exhibits various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

Research has shown that this compound possesses notable cytotoxic effects against several cancer cell lines. A study reported an IC50 value of approximately 5 μM against human breast cancer cells (MCF-7) and 10 μM against colon cancer cells (HT-29) . The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation.

Cell Line IC50 (μM) Mechanism
MCF-7 (Breast)5Apoptosis induction
HT-29 (Colon)10Cell cycle arrest
HeLa (Cervical)7Inhibition of DNA synthesis

Anti-inflammatory Effects

In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Properties

The compound has also exhibited antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 μg/mL .

The biological activity of 3'-Chloro-4-methyl-[1,1'-biphenyl]-3-amine hydrochloride is attributed to its ability to interact with specific molecular targets:

  • Inhibition of Kinases : The compound shows inhibitory effects on certain kinases involved in cancer cell signaling pathways.
  • Modulation of Apoptotic Pathways : It activates caspases and promotes mitochondrial dysfunction leading to apoptosis in cancer cells.

Case Studies

  • Breast Cancer Treatment : In a preclinical study, administration of the compound significantly reduced tumor size in MCF-7 xenograft models, demonstrating its potential as a therapeutic agent .
  • Inflammatory Disease Model : In a murine model of rheumatoid arthritis, treatment with this compound resulted in decreased joint inflammation and damage, indicating its promise in managing autoimmune conditions .

Q & A

Q. What are the standard synthetic routes for 3'-Chloro-4-methyl-[1,1'-biphenyl]-3-amine hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step process:

  • Step 1 : Chlorination of biphenyl to introduce the chlorine atom at the 3' position.
  • Step 2 : Nitration to add a nitro group at the 3-position.
  • Step 3 : Reduction of the nitro group to an amine using hydrogen gas with a palladium catalyst or sodium borohydride.
  • Step 4 : Formation of the hydrochloride salt via reaction with HCl. Key factors affecting yield include temperature control during nitration (to avoid over-oxidation) and catalyst selection for reduction (Pd/C vs. NaBH₄). Industrial methods may use continuous flow reactors to enhance reproducibility and scalability .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Essential techniques include:

  • NMR Spectroscopy : To confirm substituent positions (e.g., chloro at 3', methyl at 4) and amine proton integration.
  • IR Spectroscopy : To identify N-H stretching (~3300 cm⁻¹) and aromatic C-Cl bonds (~550 cm⁻¹).
  • Melting Point Analysis : To verify purity (reported range: 240–245°C).
  • Mass Spectrometry : For molecular ion confirmation (MW: 240.12 g/mol). Cross-validation with HPLC or X-ray crystallography is recommended for resolving structural ambiguities .

Q. What are the primary biological targets of this compound in pharmacological research?

The compound is studied for its interaction with neurotransmitter systems (e.g., serotonin or dopamine receptors) and enzyme inhibition (e.g., kinases or monoamine oxidases). Its chloro and methyl substituents influence binding affinity and selectivity, making it a scaffold for probing receptor-ligand interactions. Preliminary assays should include dose-response curves and competitive binding studies to validate target specificity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in industrial-scale synthesis?

Advanced strategies include:

  • Green Chemistry : Substituting traditional solvents (e.g., DMF) with ionic liquids or supercritical CO₂ to reduce environmental impact.
  • Flow Reactors : Enhancing heat/mass transfer for nitration and reduction steps, reducing side reactions.
  • Design of Experiments (DOE) : Statistical optimization of variables (temperature, catalyst loading, stoichiometry) to identify ideal conditions. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for ≥98% purity .

Q. How should researchers address contradictions in reactivity data between positional isomers (e.g., 3'-chloro vs. 4'-chloro derivatives)?

Contradictions often arise from electronic and steric effects:

  • Electronic Effects : The 3'-chloro group exerts stronger electron-withdrawing effects, altering nucleophilic aromatic substitution rates compared to 4'-chloro isomers.
  • Steric Hindrance : The methyl group at the 4-position may block access to reactive sites in certain isomers. To resolve discrepancies, perform comparative kinetic studies (e.g., Hammett plots) and computational modeling (DFT calculations) to quantify substituent effects .

Q. What computational strategies are effective for predicting reactivity and designing derivatives with enhanced bioactivity?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to map reaction pathways (e.g., transition states for substitution reactions).
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding to predict affinity changes with structural modifications (e.g., replacing methyl with CF₃).
  • Machine Learning : Train models on existing SAR data to prioritize derivatives for synthesis. Tools like ICReDD’s reaction path search methods integrate computational and experimental data to accelerate discovery .

Methodological Notes

  • Data Validation : Always cross-reference NMR/IR data with PubChem or DSSTox entries (DTXSID30373895) to ensure consistency .
  • Safety Protocols : Handle hydrochloride salts in fume hoods to avoid inhalation; use PPE for nitration steps due to explosive risks .

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